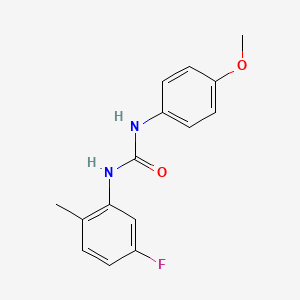
N-(4-fluorophenyl)-N'-6-quinoxalinylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-N'-6-quinoxalinylurea, commonly known as Q-VD-OPh, is a small molecule inhibitor that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. This compound is a potent inhibitor of caspases, a family of cysteine proteases that play a crucial role in programmed cell death or apoptosis. Q-VD-OPh has been shown to exert its effects by inhibiting the activity of caspases, thereby preventing cell death in various disease states.
Mecanismo De Acción
Q-VD-OPh exerts its effects by inhibiting the activity of caspases, a family of cysteine proteases that play a crucial role in programmed cell death or apoptosis. Caspases are activated in response to various stimuli, including oxidative stress, DNA damage, and cytokine signaling. Once activated, caspases cleave various cellular proteins, leading to the initiation of apoptosis. Q-VD-OPh inhibits the activity of caspases by binding to the active site of the enzyme, thereby preventing its activation.
Biochemical and Physiological Effects:
Q-VD-OPh has been shown to have a number of biochemical and physiological effects in various disease states. In models of traumatic brain injury, Q-VD-OPh has been shown to reduce neuronal cell death and improve neurological function. In models of Alzheimer's and Parkinson's disease, Q-VD-OPh has been shown to reduce the accumulation of toxic proteins and improve cognitive function. Q-VD-OPh has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory bowel disease and sepsis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Q-VD-OPh is its potent inhibitory activity against caspases. This makes it a useful tool for studying the role of caspases in various disease states. However, one limitation of Q-VD-OPh is its potential off-target effects. Q-VD-OPh has been shown to inhibit other enzymes besides caspases, which may complicate its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of Q-VD-OPh. One area of interest is the development of more potent and selective caspase inhibitors. Another area of interest is the use of Q-VD-OPh in combination with other therapies, such as stem cell therapy or gene therapy, to enhance its therapeutic effects. Additionally, the use of Q-VD-OPh in the treatment of other diseases, such as cancer, is an area of active research.
Métodos De Síntesis
The synthesis of Q-VD-OPh involves the reaction of 4-fluoroaniline with 2,3-dichloroquinoxaline in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then treated with urea and potassium carbonate to yield the final product, Q-VD-OPh. This synthesis method was first reported in 2006 by a group of researchers at the University of Pittsburgh.
Aplicaciones Científicas De Investigación
Q-VD-OPh has been extensively studied for its potential therapeutic applications in various disease states. It has been shown to have neuroprotective effects in models of traumatic brain injury, stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Q-VD-OPh has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory bowel disease and sepsis.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-quinoxalin-6-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O/c16-10-1-3-11(4-2-10)19-15(21)20-12-5-6-13-14(9-12)18-8-7-17-13/h1-9H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCZZEUCFXTEJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC3=NC=CN=C3C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5883338.png)
![2-[4-(3-nitrobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5883339.png)
![methyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B5883352.png)



![N-isopropyl-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B5883398.png)
![N-[2-(acetylamino)phenyl]-2-ethylbutanamide](/img/structure/B5883401.png)

![(2-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5883406.png)
![N-(2-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5883416.png)
![ethyl (2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5883424.png)
